molecular formula C14H14N2O B14919390 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol

3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol

Cat. No.: B14919390
M. Wt: 226.27 g/mol
InChI Key: HEWMZTQOEWFDNV-UHFFFAOYSA-N
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Description

3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol typically involves the reaction of naphthoquinone with an imidazole derivative under specific conditions. One common method involves the use of a copper(I) catalyst in an Ullmann cross-coupling reaction, followed by an in situ acidic intramolecular condensation . The reaction conditions often include elevated temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, naphthoquinone derivatives, and alcohol or amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological processes, leading to antimicrobial and antifungal effects . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cancer cells, leading to cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-(1H-benzo[f]benzimidazol-2-yl)propan-1-ol

InChI

InChI=1S/C14H14N2O/c17-7-3-6-14-15-12-8-10-4-1-2-5-11(10)9-13(12)16-14/h1-2,4-5,8-9,17H,3,6-7H2,(H,15,16)

InChI Key

HEWMZTQOEWFDNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCCO

Origin of Product

United States

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